molecular formula C10H16N2Si B1381387 1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole CAS No. 1707563-64-1

1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole

Cat. No. B1381387
CAS RN: 1707563-64-1
M. Wt: 192.33 g/mol
InChI Key: ROSXQJBDPQJESX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole” would consist of a pyrazole ring with an ethyl group and a [2-(trimethylsilyl)ethynyl] group attached. The exact structure would need to be determined through methods such as X-ray diffraction analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole” would depend on its molecular structure. Based on similar compounds, it could be expected to have properties such as a certain molecular weight, hydrogen bond donor and acceptor counts, rotatable bond count, and topological polar surface area .

Scientific Research Applications

Synthesis and Structural Analysis

  • Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a derivative of pyrazole, was synthesized and analyzed using various spectroscopic methods. The molecular structure was confirmed through X-ray diffraction and compared with density functional theory (DFT) calculations, providing insights into the compound's physical and chemical properties (Zhao & Wang, 2023).

Chemical Reactions and Synthesis Optimization

  • A synthesis method for [2-(trimethylsilyl)ethynyl]pyrazoles was developed, offering a practical approach through the condensation of hydrazines with enynones, derived from bis(trimethylsilyl)acetylene and arylacetyl chlorides. This method provides a chemoselective formation of alkynylpyrazoles under optimized conditions, broadening the substrate applicability for such compounds (Pankova et al., 2012).

Bioactive Derivatives and Catalysis

  • The compound's ability to undergo various catalytic and chemical transformations has been noted, such as in the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their potential inhibitory effects against lung cancer cell growth, showcasing the compound's utility in bioactive derivative synthesis and potential pharmaceutical applications (Zheng et al., 2011).

Molecular and Spectral Studies

  • Detailed molecular and spectral studies of the compound and its derivatives have been conducted, offering insights into its structural, spectral, and electronic properties. These studies include X-ray crystallography, NMR, FT-IR, and DFT calculations, enriching the understanding of the compound's chemical behavior and potential applications in various fields (Viveka et al., 2016).

Mechanism of Action

properties

IUPAC Name

2-(2-ethylpyrazol-3-yl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2Si/c1-5-12-10(6-8-11-12)7-9-13(2,3)4/h6,8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSXQJBDPQJESX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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